molecular formula C11H13ClN2S B1436123 (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride CAS No. 2288710-66-5

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

Cat. No. B1436123
CAS RN: 2288710-66-5
M. Wt: 240.75 g/mol
InChI Key: LPTNIIRGFCUEJT-UHFFFAOYSA-N
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Description

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride, also known as MTPM, is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. MTPM is a member of the thiazole family of compounds, which are characterized by their ability to bind to the active sites of enzymes and other proteins. MTPM is a highly selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a key role in the regulation of gene expression and cell signaling pathways. MTPM has been shown to have potential therapeutic applications in cancer, diabetes, and neurodegenerative diseases.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . This means they can neutralize harmful free radicals in the body, potentially preventing damage to cells and tissues.

Analgesic and Anti-inflammatory Activities

Some thiazole compounds have shown significant analgesic (pain-relieving) and anti-inflammatory activities . This suggests potential use in the treatment of conditions involving pain and inflammation .

Antimicrobial and Antifungal Activities

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This could make them useful in combating various bacterial and fungal infections .

Antiviral Activity

Thiazole compounds have also been studied for their antiviral properties . This suggests potential applications in the treatment of viral diseases .

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective effects . This means they could potentially be used to protect nerve cells from damage or degeneration .

Antitumor and Cytotoxic Activities

Thiazole compounds have been found to have antitumor and cytotoxic activities . This suggests potential use in cancer treatment, as these compounds could inhibit tumor growth or kill cancer cells .

Anticonvulsant Activity

Thiazole derivatives have demonstrated anticonvulsant properties . This suggests potential use in the treatment of conditions involving seizures or convulsions .

Diuretic Activity

Thiazole compounds have been found to have diuretic effects . This means they could potentially be used to increase urine production, helping the body eliminate excess fluid and salt .

Mechanism of Action

Mode of Action

The exact mode of action of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, at 2-8°C .

properties

IUPAC Name

[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTNIIRGFCUEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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